molecular formula C6H11FO5 B13030087 (3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

Cat. No.: B13030087
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-IVMDWMLBSA-N
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Description

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol is a fluorinated sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available sugars. The process includes protection and deprotection steps to ensure selective fluorination at the desired position. The final product is purified using chromatographic techniques to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure can impart desirable properties to the final products, such as increased stability and bioavailability.

Biology

In biological research, this compound is used to study the effects of fluorinated sugars on various biological processes. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways involving sugar derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound can inhibit or activate enzymes by mimicking natural substrates, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, (3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol stands out due to its fluorinated structure. The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1

InChI Key

ZCXUVYAZINUVJD-IVMDWMLBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

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